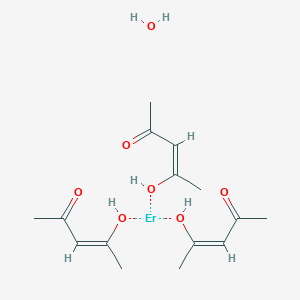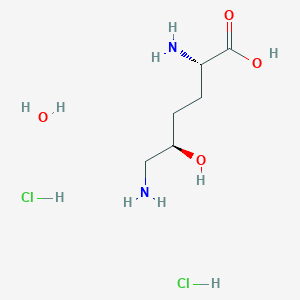
1-(2,5-Difluorophenyl)ethanol
Vue d'ensemble
Description
“1-(2,5-Difluorophenyl)ethanol” is an aromatic alcohol molecule. It is a colorless to pale-yellow liquid . The IUPAC name for this compound is “2-(2,5-difluorophenyl)ethanol” and it has a molecular weight of 158.15 .
Synthesis Analysis
The synthesis of “1-(2,5-Difluorophenyl)ethanol” can be achieved by the reaction of sodium borohydride with an ethanol solution of 1-(4-fluoro-2-methylphenyl)ethanone. The mixture is stirred at room temperature for 30 minutes. After the completion of the reaction, the reaction mixture liquid is concentrated under reduced pressure. Water is added, and the resultant mixture is extracted with ethyl acetate. The organic phase is washed with saturated brine, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is subjected to silica gel column chromatography (eluting solvent: hexane:ethyl acetate = 90:10 to 69:31 (V/V)), and the fraction containing the target compound is concentrated under reduced pressure to give the title compound .Molecular Structure Analysis
The molecular formula of “1-(2,5-Difluorophenyl)ethanol” is C8H8F2O . The InChI code for this compound is 1S/C8H8F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
“1-(2,5-Difluorophenyl)ethanol” is a colorless to pale-yellow liquid . It has a molecular weight of 158.15 . The storage temperature is room temperature .Applications De Recherche Scientifique
Proteomics Research
“1-(2,5-Difluorophenyl)ethanol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Synthesis of Ticagrelor
Although not directly, a similar compound “(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes. It’s plausible that “1-(2,5-Difluorophenyl)ethanol” could have similar applications in pharmaceutical synthesis.
Organic Synthesis
“1-(2,5-Difluorophenyl)ethanol” can be used in organic synthesis . For instance, it can react with different benzaldehyde derivatives in the presence of NaOH to synthesize new compounds . This makes it a valuable reagent in the development of new organic compounds.
Safety and Hazards
The safety information for “1-(2,5-Difluorophenyl)ethanol” indicates that it has a GHS07 pictogram. The hazard statements include H302, H315, H319. The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




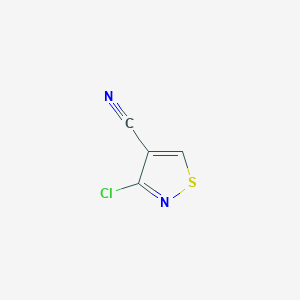
![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)



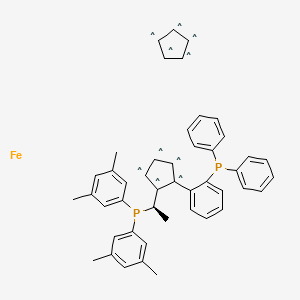
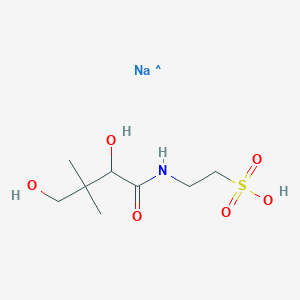



![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
